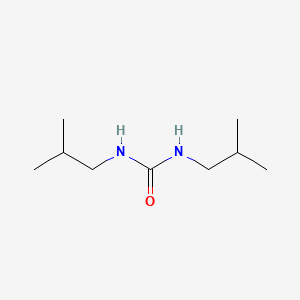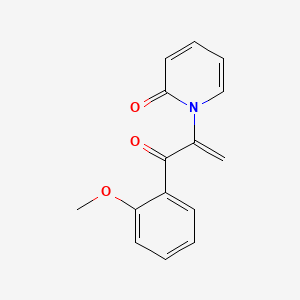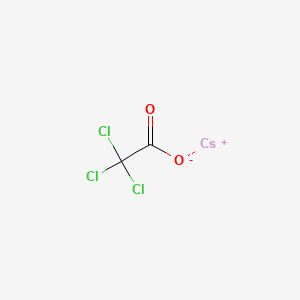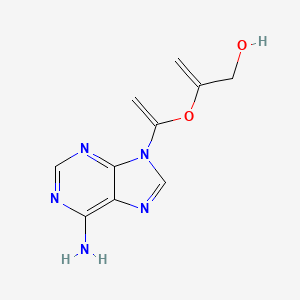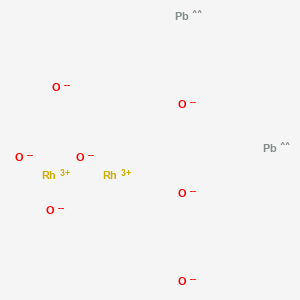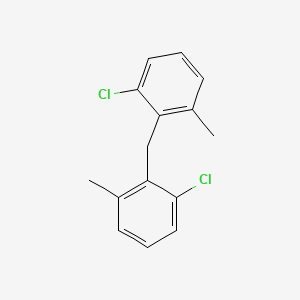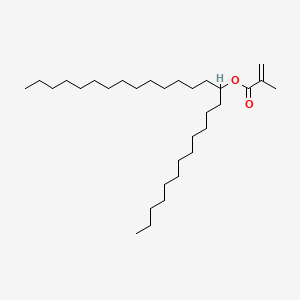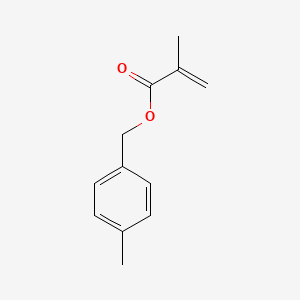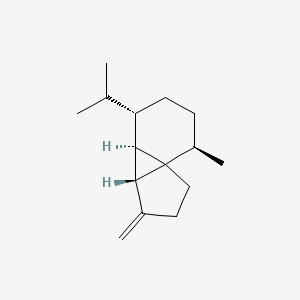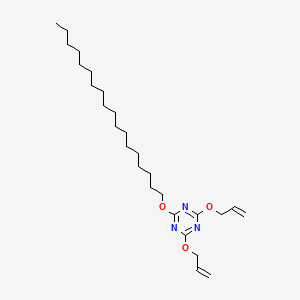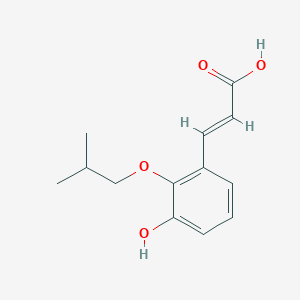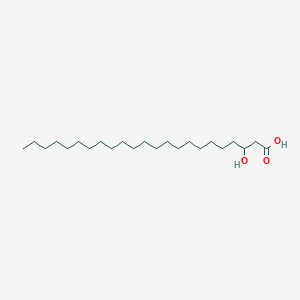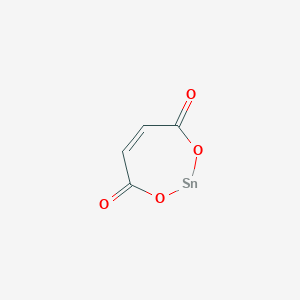
1,3,2-Dioxastannepin-4,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,2-Dioxastannepin-4,7-dione is a chemical compound that belongs to the family of tin compounds. It is known for its unique structure, which includes a tin atom bonded to two oxygen atoms and a dione group. This compound is often used as a stabilizer for plastics and as an additive in paints due to its catalytic properties .
Métodos De Preparación
1,3,2-Dioxastannepin-4,7-dione can be synthesized through the reaction of dioctyltin oxide with maleic anhydride in the presence of tetrahydrofuran. The reaction is typically carried out at a temperature of 50°C, followed by purification and precipitation to obtain the final product . Industrial production methods involve similar processes but on a larger scale, ensuring the compound’s stability and purity.
Análisis De Reacciones Químicas
1,3,2-Dioxastannepin-4,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of tin oxides.
Reduction: Reduction reactions can convert the compound into lower oxidation state tin compounds.
Substitution: The compound can undergo substitution reactions where the tin atom is replaced by other metals or elements. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.
Aplicaciones Científicas De Investigación
1,3,2-Dioxastannepin-4,7-dione has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Mecanismo De Acción
The mechanism of action of 1,3,2-Dioxastannepin-4,7-dione involves its interaction with molecular targets such as enzymes and proteins. The tin atom in the compound can form coordination bonds with various biological molecules, affecting their structure and function. This interaction can lead to changes in enzyme activity, protein folding, and other cellular processes .
Comparación Con Compuestos Similares
1,3,2-Dioxastannepin-4,7-dione can be compared with other similar compounds such as:
Di-n-butyltin maleate: This compound has similar stabilizing properties but differs in its molecular structure and specific applications.
Dioctyltin maleate: Another similar compound used as a stabilizer in plastics, with differences in its reactivity and industrial uses. The uniqueness of this compound lies in its specific structure, which provides distinct catalytic and stabilizing properties compared to other tin compounds.
Propiedades
Número CAS |
4933-26-0 |
|---|---|
Fórmula molecular |
C4H2O4Sn |
Peso molecular |
232.77 g/mol |
Nombre IUPAC |
1,3,2λ2-dioxastannepine-4,7-dione |
InChI |
InChI=1S/C4H4O4.Sn/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+2/p-2 |
Clave InChI |
CJSGFXKAHVWGMU-UHFFFAOYSA-L |
SMILES canónico |
C1=CC(=O)O[Sn]OC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


